

# Color change in Vivianite upon oxidation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vivianite

Cat. No.: B12648973

[Get Quote](#)

An In-depth Technical Guide on the Color Change in **Vivianite** Upon Oxidation

## Introduction

**Vivianite** is a hydrated iron(II) phosphate mineral with the chemical formula  $\text{Fe}^{2+}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$ .  
[1][2][3] In its pure, unoxidized state, **vivianite** is colorless and transparent.[1][4] However, it is renowned for its remarkable and often rapid color change to shades of blue, green, purple, and eventually black upon exposure to an oxidizing environment.[4][5] This transformation is not merely a surface alteration but a fundamental change in the mineral's crystal chemistry. The intense blue color is attributed to an intervalence charge transfer (IVCT) between newly formed  $\text{Fe}^{3+}$  and existing  $\text{Fe}^{2+}$  ions.[6][7][8]

This technical guide provides a comprehensive overview of the mechanisms, products, and kinetics of **vivianite** oxidation. It is intended for researchers and scientists in mineralogy, geochemistry, materials science, and conservation, offering detailed experimental insights and quantitative data on this phenomenon.

## The Core Mechanism of Color Change

The color of oxidized **vivianite** is a direct consequence of the oxidation of ferrous iron ( $\text{Fe}^{2+}$ ) to ferric iron ( $\text{Fe}^{3+}$ ) within the mineral's crystal lattice. This process initiates a powerful optical phenomenon known as intervalence charge transfer (IVCT).

## Oxidation of Iron

The crystal structure of **vivianite** contains two distinct octahedral sites for iron cations: isolated  $\text{Fe}_a$  octahedra and paired  $\text{Fe}_e$  octahedra.<sup>[4][9][10]</sup> The oxidation process involves the conversion of  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$ . To maintain charge neutrality within the crystal, this oxidation is coupled with the deprotonation of a coordinated water ( $\text{H}_2\text{O}$ ) molecule to a hydroxide ( $\text{OH}^-$ ) ion.<sup>[9][10]</sup>

The overall reaction can be summarized as:  $\text{Fe}^{2+} + \text{H}_2\text{O} \rightarrow \text{Fe}^{3+} + \text{OH}^- + \text{H}^+$ <sup>[6]</sup>

This process can be initiated by exposure to atmospheric oxygen or light (photo-oxidation).<sup>[1]</sup> <sup>[4]</sup> In photo-oxidation, a visible light photon can eject a proton from a water molecule, and the resulting charge imbalance is stabilized by the oxidation of an adjacent  $\text{Fe}^{2+}$  ion.<sup>[1][4]</sup>

## Intervalence Charge Transfer (IVCT)

The presence of both  $\text{Fe}^{2+}$  and  $\text{Fe}^{3+}$  in adjacent crystallographic sites (specifically the paired  $\text{Fe}_e$  octahedra which have a short interatomic distance) facilitates the transfer of an electron from a ferrous to a ferric ion when stimulated by light energy.<sup>[6][8][9]</sup>



This electron transfer absorbs light in the red-orange region of the visible spectrum (~690 nm).<sup>[8]</sup> Consequently, the mineral transmits light in the blue and green portions of the spectrum, resulting in its characteristic deep blue color.<sup>[8]</sup> This strong, polarized absorption is the primary chromophore in oxidized **vivianite**.

## Oxidation Pathway and Products

The oxidation of **vivianite** is a progressive process that leads to distinct mineralogical transformations. The monoclinic structure of **vivianite** is generally maintained up to approximately 40-50% oxidation of the total iron content.<sup>[6]</sup> Beyond this point, structural collapse occurs, leading to the formation of new phases.<sup>[6][9]</sup>

The recognized oxidation sequence is: **Vivianite**  $\rightarrow$  **Metavivianite**  $\rightarrow$  **Santabarbaraite**<sup>[6][11]</sup>

- **Metavivianite:** A triclinic mineral, **metavivianite** is an intermediate oxidation product.<sup>[1]</sup> Its formula has been revised to  $\text{Fe}^{2+}\text{Fe}^{3+2}(\text{PO}_4)_2(\text{OH})_2 \cdot 6\text{H}_2\text{O}$ .<sup>[12][13]</sup> It typically forms as a dark blue or green alteration product of **vivianite**.<sup>[14][15]</sup>

- Santabarbaraite: This is the amorphous, fully oxidized end-product, with the formula  $\text{Fe}^{3+}_3(\text{PO}_4)_2(\text{OH})_3 \cdot 5\text{H}_2\text{O}$ .<sup>[6]</sup> It appears yellowish-brown.<sup>[11][16]</sup>

The logical progression of **vivianite** oxidation is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: The oxidation pathway of **vivianite** from its pure state to its final amorphous product.

## Quantitative Data on Vivianite Oxidation

The rate and extent of **vivianite** oxidation have been quantified under various conditions. Key data from experimental studies are summarized below.

**Table 1: Oxidation Kinetics of Dry Vivianite in Air**

| Time of Exposure | Degree of<br>Oxidation (%)<br>$\text{Fe}^{3+}/\text{Fe\_total}$ ) | Conditions                           | Reference |
|------------------|-------------------------------------------------------------------|--------------------------------------|-----------|
| 0.5 hours        | ~5%                                                               | Room Temperature<br>( $21 \pm 1$ °C) | [6][17]   |
| 10 hours         | ~10%                                                              | Room Temperature<br>( $21 \pm 1$ °C) | [6][17]   |
| 50 days          | ~20%                                                              | Room Temperature<br>( $21 \pm 1$ °C) | [6][17]   |

**Table 2:  $\text{Fe}^{2+}/\text{Fe}^{3+}$  Ratios at Different Oxidation Stages**

| Sample Description                          | Fe <sup>2+</sup> Content | Fe <sup>3+</sup> Content | Analytical Method      | Reference |
|---------------------------------------------|--------------------------|--------------------------|------------------------|-----------|
| Thermally treated at ~100°C                 | 50%                      | 50%                      | Mössbauer Spectroscopy | [18]      |
| Blue outer layer (mammoth ivory)            | 47.3%                    | 52.8%                    | Not Specified          | [16]      |
| Yellowish-brown outer layer (mammoth ivory) | 19.4%                    | 80.6%                    | Not Specified          | [16]      |

**Table 3: Changes in Optical Properties with Oxidation**

| Property                                                  | Trend with Increasing Oxidation | Reference |
|-----------------------------------------------------------|---------------------------------|-----------|
| Refractive Indices (n $\alpha$ , n $\beta$ , n $\gamma$ ) | Increase                        | [1]       |
| Birefringence                                             | Decrease                        | [1]       |
| Pleochroism                                               | Becomes stronger                | [1]       |

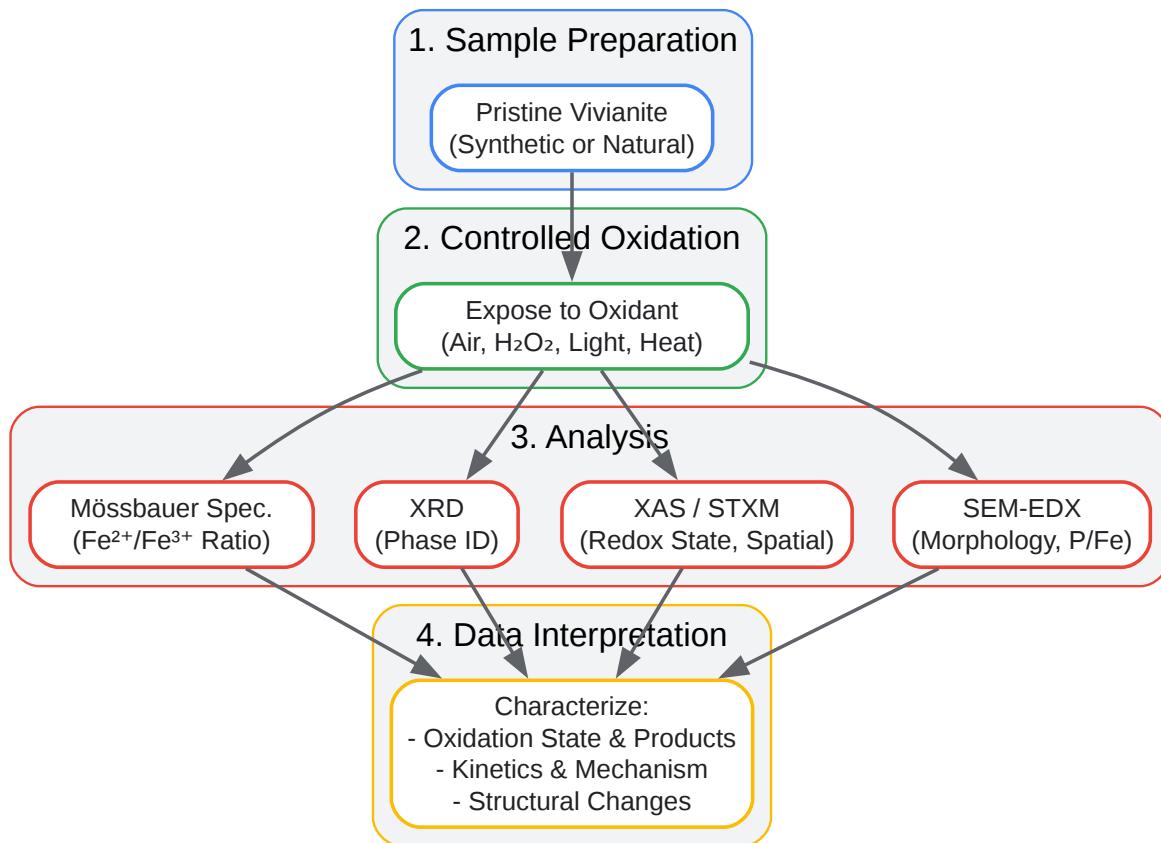
## Detailed Experimental Protocols

The study of **vivianite** oxidation employs a range of analytical techniques to characterize the chemical and structural changes.

## Controlled Oxidation Experiments

Objective: To study oxidation kinetics under controlled atmospheric, temperature, and pH conditions.

Protocol:


- Sample Preparation: Synthetic, unoxidized **vivianite** is prepared to ensure purity. Alternatively, natural **vivianite** crystals are freshly cleaved to expose an unoxidized surface.

- Pre-oxidation (Optional): To achieve specific initial oxidation degrees, **vivianite** suspensions can be treated with a controlled amount of an oxidizing agent like hydrogen peroxide ( $H_2O_2$ ) under anoxic conditions.[6]
- Experimental Setup:
  - Batch Experiments: Weighed amounts of **vivianite** powder are placed in reactors (e.g., batch or flow-through) with solutions of known pH. The suspension is then exposed to a controlled atmosphere (e.g., purified air) at a constant temperature.[6]
  - Dry Oxidation: Powdered **vivianite** is spread thinly on a watch glass and exposed to ambient air for a set duration.[6][17]
- Sampling: Aliquots of the solid material are collected at timed intervals for analysis.

## Analytical Methodologies

- Mössbauer Spectroscopy: This is a primary technique for quantifying the  $Fe^{2+}/Fe^{3+}$  ratio and identifying the coordination environments of the iron atoms.[9][18][19] Spectra are typically collected at room temperature and fitted with multiple doublets corresponding to  $Fe^{2+}$  and  $Fe^{3+}$  in the different crystallographic sites.[19]
- X-ray Diffraction (XRD): Used to identify the crystalline phases present. XRD patterns can distinguish between monoclinic **vivianite** and its triclinic or amorphous oxidation products.[6][20] For samples from complex matrices like sediments, pre-concentration of **vivianite** using heavy-liquid separation may be necessary.[20]
- X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) provide information on the average oxidation state of iron.[6]
- Scanning Transmission X-ray Microscopy (STXM): This synchrotron-based technique allows for spatially resolved analysis of single **vivianite** particles, enabling the mapping of oxidation states and the identification of core-shell structures where an oxidized layer passivates a pristine core.[6]

The workflow for a typical investigation into **vivianite** oxidation is depicted below.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of **vivianite** oxidation.

## Conclusion

The color change in **vivianite** is a visually striking process rooted in fundamental principles of solid-state chemistry and physics. The oxidation of  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$  creates a mixed-valence state that enables intervalence charge transfer, resulting in strong absorption of light and a characteristic blue color. This transformation is not static; it proceeds through intermediate phases like **metavivianite** to a final amorphous product, santabarbaraite. The kinetics of this change are influenced by environmental factors including the presence of oxygen and light, temperature, and pH. A multi-technique approach, combining controlled oxidation experiments with spectroscopic and diffraction methods, is essential for a thorough understanding of this complex and fascinating mineralogical phenomenon.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vivianite - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Vivianite: Properties, Occurrence, Uses – Geology In [geologyin.com]
- 4. Vivianite - The Green Iron [mineralexpert.org]
- 5. CSMS GEOLOGY POST: VIVIANITE: COLOR-CHANGING IRON PHOSPHATE [csmsgeologypost.blogspot.com]
- 6. Effect of Oxidation on Vivianite Dissolution Rates and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intervalence Charge Transfer [minerals.gps.caltech.edu]
- 9. msaweb.org [msaweb.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Metavivianite,  $\text{Fe}^{2+}\text{Fe}^{3+} 2(\text{PO}_4)_2(\text{OH})_2 \cdot 6\text{H}_2\text{O}$ : new data and formula revision | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 14. Metavivianite - Wikipedia [en.wikipedia.org]
- 15. home.wgnhs.wisc.edu [home.wgnhs.wisc.edu]
- 16. Vivianite and Its Oxidation Products in Mammoth Ivory and Their Implications to the Burial Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mössbauer spectroscopy: epoch-making biological and chemi... [degruyterbrill.com]
- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Color change in Vivianite upon oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12648973#color-change-in-vivianite-upon-oxidation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)